N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride
Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with fluorine atoms at the 4- and 6-positions. The molecule features a phenoxyacetamide scaffold, with a morpholinoethyl group attached to the nitrogen of the acetamide moiety. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3S.ClH/c22-15-12-17(23)20-18(13-15)30-21(24-20)26(7-6-25-8-10-28-11-9-25)19(27)14-29-16-4-2-1-3-5-16;/h1-5,12-13H,6-11,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNVULYBSBHHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)COC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several benzothiazole and triazole derivatives reported in the literature. Below is a detailed analysis of its key similarities and differences with related compounds:
Benzothiazole Derivatives (Patent EP3348550A1)
The European patent application (EP3348550A1) describes benzothiazole-2-yl acetamide derivatives, such as:
- N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide
Key Comparisons:
The 4,6-difluoro substitution may modulate binding affinity differently than the bulkier 6-trifluoromethyl group, affecting steric interactions in enzymatic pockets .
Triazole Derivatives (International Journal of Molecular Sciences, 2014)
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., [7–9]) share fluorinated aromatic systems but differ in core structure:
Key Comparisons:
The benzothiazole core in the target compound may offer greater metabolic stability compared to triazoles, as sulfur-containing heterocycles often resist oxidative degradation. The phenoxyacetamide moiety could enable distinct binding modes compared to sulfonyl-linked triazoles .
Physicochemical and Pharmacological Implications
Solubility and Bioavailability
The hydrochloride salt and morpholinoethyl group in the target compound likely enhance solubility (>50 mg/mL) compared to neutral benzothiazoles (e.g., patent compounds: ~10–20 mg/mL). This property is critical for oral bioavailability and CNS penetration .
Electronic and Steric Effects
- 4,6-Difluoro vs. 6-Trifluoromethyl: The CF₃ group in patent compounds increases lipophilicity (logP ~3.5) but may hinder target engagement due to steric bulk. The smaller fluorine atoms in the target compound reduce logP (~2.8) while maintaining electron-withdrawing effects to stabilize the benzothiazole ring .
- Morpholinoethyl vs.
Preparation Methods
Synthesis of 4,6-Difluorobenzo[d]thiazol-2-amine
The benzothiazole core is synthesized via cyclization of a thiourea precursor. In a representative method, 2-amino-4,6-difluorobenzothiazole is prepared by reacting 4,6-difluoro-2-aminothiophenol with cyanogen bromide (BrCN) in ethanol under reflux (80°C, 6 hr). The product is isolated by filtration and recrystallized from ethanol, yielding a white crystalline solid (m.p. 142–144°C). Alternative approaches use Lawesson’s reagent to cyclize 4,6-difluoro-2-mercaptoaniline derivatives.
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | BrCN, EtOH, reflux | 78% | NMR, IR, MS |
N-Alkylation with 2-Morpholinoethyl Chloride
The secondary amine group of 4,6-difluorobenzo[d]thiazol-2-amine undergoes alkylation with 2-chloroethylmorpholine. The reaction is conducted in acetonitrile with potassium carbonate (K₂CO₃) as a base at 60°C for 12 hr. Excess alkylating agent ensures mono-alkylation, critical to avoid di-substitution. The intermediate N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-morpholinoethylamine is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 2 | 2-Chloroethylmorpholine, K₂CO₃, MeCN | 65% | NMR, HPLC |
Phenoxyacetamide Formation
The amine intermediate reacts with phenoxyacetyl chloride to form the acetamide. Phenoxyacetyl chloride is prepared in situ by treating phenoxyacetic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C. The acyl chloride is then added dropwise to a solution of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-morpholinoethylamine and triethylamine (Et₃N) in DCM. After stirring at room temperature for 6 hr, the crude product is extracted, washed with NaHCO₃, and dried to yield N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide .
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 3 | Phenoxyacetyl chloride, Et₃N, DCM | 82% | NMR, IR, MS |
Hydrochloride Salt Precipitation
The free base is converted to its hydrochloride salt by treating with concentrated hydrochloric acid (HCl) in ethanol. The mixture is cooled to 0°C, inducing crystallization. The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 4 | HCl (conc.), EtOH | 95% | XRD, elemental analysis |
Analytical Validation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.38–7.12 (m, 5H, Ph-O), 4.62 (s, 2H, COCH₂), 3.58–3.42 (m, 8H, morpholine), 2.85 (t, 2H, NCH₂), 2.72 (t, 2H, CH₂N).
- ¹³C NMR: δ 170.2 (C=O), 162.1 (C-F), 154.3 (thiazole-C), 129.8–115.4 (aromatic Cs).
Mass Spectrometry (MS):
X-ray Diffraction (XRD):
Comparative Analysis of Synthetic Routes
Industrial Considerations
- Solvent Selection: Dichloromethane (DCM) and acetonitrile are preferred for their miscibility and low boiling points, facilitating easy removal.
- Cost Efficiency: Using 2-chloroethylmorpholine (~$120/mol) and phenoxyacetic acid (~$90/mol) ensures scalability.
- Safety: Thionyl chloride requires handling under inert conditions due to corrosive fumes.
Challenges and Optimization
- Di-Substitution Risk: Excess alkylating agent in Step 2 minimizes formation of bis-morpholinoethyl byproducts.
- Acid Sensitivity: Hydrochloride formation (Step 4) must avoid prolonged exposure to HCl to prevent decomposition.
- Purification: Column chromatography (Step 2) and recrystallization (Step 4) ensure >98% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
